molecular formula C8H15NO B13469037 2-Azaspiro[3.5]nonan-5-ol

2-Azaspiro[3.5]nonan-5-ol

Cat. No.: B13469037
M. Wt: 141.21 g/mol
InChI Key: WAERERXEWUETMS-UHFFFAOYSA-N
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Description

2-Azaspiro[35]nonan-5-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.5]nonan-5-ol typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.5]nonan-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Azaspiro[3.5]nonan-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.5]nonan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The spirocyclic structure allows for unique binding interactions with target proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides

Uniqueness

2-Azaspiro[3.5]nonan-5-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique binding interactions and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-azaspiro[3.5]nonan-5-ol

InChI

InChI=1S/C8H15NO/c10-7-3-1-2-4-8(7)5-9-6-8/h7,9-10H,1-6H2

InChI Key

WAERERXEWUETMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CNC2)C(C1)O

Origin of Product

United States

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